N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Overview
Description
N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the attachment of the biphenylcarboxamide moiety. The general synthetic route can be summarized as follows:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions. This reaction forms the 1,3,4-thiadiazole core.
Attachment of 1-methylbutyl Group: The 1-methylbutyl group is introduced via alkylation reactions using appropriate alkyl halides.
Coupling with Biphenylcarboxamide: The final step involves coupling the thiadiazole derivative with biphenylcarboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The biphenylcarboxamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted biphenylcarboxamide derivatives with various functional groups.
Scientific Research Applications
N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the bioactive properties of the thiadiazole ring.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The biphenylcarboxamide moiety can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine: Shares the thiadiazole core but lacks the biphenylcarboxamide moiety.
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide: Similar structure but with a phenylmethanesulfonamide group instead of biphenylcarboxamide.
Uniqueness
N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the combination of the thiadiazole ring and the biphenylcarboxamide moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-3-7-14(2)19-22-23-20(25-19)21-18(24)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHQXUATEBGUHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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